molecular formula C15H15NO B3253793 3-([1,1'-Biphenyl]-4-yloxy)azetidine CAS No. 227304-96-3

3-([1,1'-Biphenyl]-4-yloxy)azetidine

Cat. No. B3253793
CAS RN: 227304-96-3
M. Wt: 225.28 g/mol
InChI Key: IIIPPZPXPMOBMN-UHFFFAOYSA-N
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Description

“3-([1,1’-Biphenyl]-4-yloxy)azetidine” is a derivative of azetidine, which is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .


Molecular Structure Analysis

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . The molecular weight of azetidine is 57.0944 .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . It has a density of 0.847 g/cm^3 at 25 °C and is miscible in water .

Mechanism of Action

While the specific mechanism of action for “3-([1,1’-Biphenyl]-4-yloxy)azetidine” is not available, azacitidine, a chemical analogue of the cytosine nucleoside present in DNA and RNA, induces antineoplastic activity by inhibiting DNA methyltransferase at low doses and inducing cytotoxicity by incorporating itself into RNA and DNA at high doses .

Safety and Hazards

Azetidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, and serious eye damage/eye irritation .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported . Future research will likely focus on further exploring the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

3-(4-phenylphenoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)17-15-10-16-11-15/h1-9,15-16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIPPZPXPMOBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-([1,1'-Biphenyl]-4-yloxy)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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